4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Catalog No.
S595307
CAS No.
1139-46-4
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

CAS Number

1139-46-4

Product Name

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3

InChI Key

BOTKTAZUSYVSFF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O

Synonyms

4-tert-octylcatechol

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O

Inactivation of Blood-Borne Enveloped Viruses

Scientific Field: This application falls under the field of Clinical Chemistry and Virology .

Application Summary: The compound is used as a non-ionic detergent, commonly called Triton X-100, to inactivate blood-borne viruses . This is especially useful in outbreaks that strain healthcare system capacity .

Method of Application: Lithium-heparinized plasma was mixed with the detergent Triton X-100 at 1%. The inactivation of Ebola virus (EBOV), yellow fever virus (YFV), and chikungunya virus (CHIKV) was assessed using a virus-outgrowth assay .

Results and Outcomes: A bias of −0.78 mmol/L (95% CI, −2.41 to 0.85) was observed for CO2 and 5.79 U/L (95% CI, −0.05 to 11.63) was observed for aspartate aminotransferase after addition of Triton X-100 .

Antioxidant Activity in Lubricating Oil

Scientific Field: This application falls under the field of Chemical Engineering and Organic Synthesis .

Application Summary: The compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .

Results and Outcomes: The compound has been found to exhibit antioxidant activity, which is beneficial in the context of lubricating oil .

Flavoring Agent in Food Industry

Scientific Field: This application falls under the field of Food Science and Technology .

Application Summary: The compound is used as a flavoring agent in the food industry .

Results and Outcomes: The compound has been found to exhibit flavoring properties, which is beneficial in the context of food products .

Organic Synthesis and Medicinal Chemistry

Scientific Field: This application falls under the field of Organic Synthesis and Medicinal Chemistry .

Application Summary: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .

Results and Outcomes: The compound has been found to be useful in the preparation of drug candidates containing hindered amine motifs .

Detergents, Deodorants, Astringents, Creams, and Antiseptics

Scientific Field: This application falls under the field of Cosmetics and Personal Care Products .

Application Summary: Chemical derivatives of the compound are used in a variety of products, including detergents, deodorants, astringents, creams, and antiseptics used in topical applications, cold sterilization procedures, and spermicidal applications .

Results and Outcomes: The compound has been found to be effective in these applications, contributing to the effectiveness of the products .

Surface Disinfection in the Food Industry

Scientific Field: This application falls under the field of Food Safety and Hygiene .

Application Summary: Another application of the compound is in surface disinfection, which is found in the food industry .

Results and Outcomes: The compound has been found to be effective in surface disinfection, contributing to the safety and hygiene in the food industry .

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is an organic compound classified as a catechol derivative. Its molecular formula is C₁₄H₂₂O₂, and it features a pyrocatechol structure with a bulky 1,1,3,3-tetramethylbutyl substituent at the 4-position. This unique structure contributes to its properties as an effective antioxidant, particularly in polymer applications. The compound exhibits a high degree of steric hindrance due to the tetramethylbutyl group, which influences its reactivity and stability in various chemical environments .

Typical of catechols, including:

  • Oxidation: Catechols are prone to oxidation, leading to the formation of quinones. This reaction can be catalyzed by various enzymes or occur spontaneously under certain conditions.
  • Redox Reactions: The compound can participate in redox reactions due to the presence of hydroxyl groups that can donate electrons.
  • Complex Formation: It can form complexes with metal ions, which may influence its antioxidant activity and stability in polymer matrices .

The synthesis of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol can be achieved through several methods:

  • Alkylation of Pyrocatechol: The compound can be synthesized by alkylating pyrocatechol with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide.
  • Catalytic Methods: Catalysts may be employed to facilitate the reaction between pyrocatechol and the alkylating agent to improve yield and selectivity.
  • Patented Methods: Various patented methods focus on optimizing the synthesis process for industrial applications .

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is primarily used as an antioxidant in various industries:

  • Polymer Industry: It enhances the stability and longevity of polymers by preventing oxidative degradation.
  • Food Industry: Potential applications as a food preservative due to its antioxidant properties.
  • Cosmetics: May be utilized in cosmetic formulations to protect against oxidative stress .

Several compounds share structural similarities with 4-(1,1,3,3-tetramethylbutyl)pyrocatechol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-ButylcatecholSimilar catechol structure but with a tert-butyl groupLower steric hindrance compared to tetramethylbutyl
2-Methyl-1-naphtholNaphthol derivative with methyl substitutionExhibits different solubility and reactivity
2-Hydroxy-4-methoxybenzaldehydeContains methoxy group instead of bulky alkyl groupDifferent functional properties due to methoxy
2-Hydroxy-5-tert-butylbenzaldehydeSimilar tert-butyl substitution but different positionAffects reactivity and biological activity

These comparisons illustrate how the bulky substituent in 4-(1,1,3,3-tetramethylbutyl)pyrocatechol contributes to its unique properties and applications compared to other related compounds .

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1139-46-4

Wikipedia

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Dates

Modify: 2023-08-15

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